[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate
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Overview
Description
[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate is a complex organic compound characterized by its unique structure, which includes a chromenone moiety and a butenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate typically involves multi-step organic reactions. The initial step often includes the preparation of the chromenone core, followed by the introduction of the butenyl ester group. Common reagents used in these reactions include methoxybenzaldehyde, malonic acid, and various catalysts to facilitate esterification and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its efficacy in treating various conditions, including infections and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of [1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets. The chromenone moiety may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Chromenone derivatives: Compounds like 7-hydroxy-4-methylcoumarin share a similar chromenone core and exhibit comparable bioactivities.
Butenyl esters: Compounds such as ethyl (E)-2-methylbut-2-enoate have similar ester groups and undergo similar chemical reactions.
Uniqueness
The uniqueness of [1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate lies in its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
83199-39-7 |
---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.405 |
IUPAC Name |
[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+ |
InChI Key |
GFMYIOGFYYHKLA-IZZDOVSWSA-N |
SMILES |
CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O |
solubility |
not available |
Origin of Product |
United States |
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